Morpholine-4-carboxylic Acid

Descripción

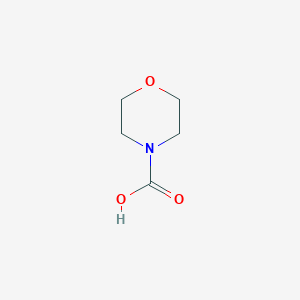

Structure

3D Structure

Propiedades

IUPAC Name |

morpholine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUHQDIOZQUPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431421 | |

| Record name | Morpholine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50881-96-4 | |

| Record name | Morpholine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Morpholine-4-Carboxylic Acid: Chemical Properties, Stability Kinetics, and Synthetic Utility in Drug Development

As a Senior Application Scientist, I approach the handling of morpholine-4-carboxylic acid not merely as a static chemical building block, but as a dynamic kinetic system. This compound presents a fascinating "carbamic acid paradox"—while its derivatized forms are cornerstones of modern medicinal and polymer chemistry, the free acid itself is inherently unstable. This whitepaper provides an in-depth technical analysis of its chemical properties, stability profile, and field-proven synthetic workflows designed to harness its utility without falling victim to its degradation pathways.

Chemical Structure & The Carbamic Acid Paradox

Morpholine-4-carboxylic acid consists of a six-membered morpholine heterocyclic ring (containing both nitrogen and oxygen atoms in a 1,4-position arrangement) with a carboxylic acid group directly attached to the nitrogen atom[1]. This specific connectivity classifies the molecule as a carbamic acid .

The presence of the basic nitrogen atom within the morpholine ring and the acidic carboxylic group creates an amphoteric character that dictates its solubility and reactivity[1]. However, the direct N-C(=O)OH linkage is the root of its kinetic instability. In the free acid form, the lone pair of electrons on the morpholine nitrogen donates electron density into the carbonyl system. Upon protonation of the carboxylate (or in the neutral zwitterionic state), the molecule undergoes a rapid, concerted cyclic transition state resulting in C-N bond cleavage. This spontaneous decarboxylation releases carbon dioxide gas and yields the free morpholine amine.

Consequently, to utilize this scaffold in contemporary chemical synthesis and materials science, it must be trapped and stored as a stable derivative—typically as a carboxylate salt (e.g., Potassium salt, CAS 50881-96-4), an ester, an amide, or an acid chloride[1][2].

Quantitative Data: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | Morpholine-4-carboxylic acid |

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 g/mol |

| CAS Number | 50881-96-4 (Typically handled as a stabilized salt) |

| Canonical SMILES | C1COCCN1C(=O)O |

| Structural Features | Amphoteric; strong hydrogen-bond acceptor/donor capabilities[1] |

Stability Profile & Degradation Kinetics

Understanding the environmental triggers for degradation is critical for researchers utilizing this compound. The morpholine nitrogen, being part of a carbamate-like structure, is significantly less nucleophilic than a typical secondary amine, which directs chemical reactions toward the carboxyl moiety[2].

If the stabilizing counter-ion (in the case of a salt) or the protecting group (in the case of an ester) is removed, the kinetic half-life of the resulting free acid drops to mere minutes at room temperature.

Stability Profile Across Derivative Classes

| Derivative Type | Representative Compound | Environmental Stability | Primary Degradation Pathway |

| Free Acid | Morpholine-4-carboxylic acid | Highly Unstable ( t1/2 < mins at 25°C) | Spontaneous decarboxylation to morpholine + CO 2 |

| Salt | Morpholine-4-carboxylate K-salt | Stable in basic aqueous media (pH > 8) | Acidification leads to rapid decarboxylation[1] |

| Acid Chloride | 4-Morpholinecarbonyl chloride | Stable under strict anhydrous conditions | Hydrolysis to free acid, followed by decarboxylation |

| Ester | Morpholine-4-carboxylic acid tert-butyl ester | Highly stable (Shelf-life > 1 year) | Acid-catalyzed deprotection (e.g., TFA)[3] |

Visualization: Degradation vs. Stabilization

Figure 1: Degradation pathway and stabilization strategies for morpholine-4-carboxylic acid.

Experimental Workflows: Synthesizing Stable Intermediates

To leverage the morpholine-4-carboxylic acid scaffold in drug discovery, researchers frequently synthesize 4-morpholinecarbonyl chloride (CAS 15159-40-7). This stable, highly reactive intermediate serves as a universal electrophile for subsequent amidation or esterification[4].

Causality Behind Experimental Choices

Historically, this synthesis utilized phosgene gas, which poses severe inhalation hazards. Modern, field-proven protocols utilize triphosgene (bis(trichloromethyl) carbonate) as a solid, safer alternative[4]. Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the basic morpholine starting material, rendering it non-nucleophilic and stalling the reaction. Therefore, Triethylamine (TEA) is employed as a stoichiometric acid scavenger.

Protocol: Self-Validating Synthesis of 4-Morpholinecarbonyl Chloride

Reagents:

-

Morpholine: 1.00 equivalent (2.0 g, 22.96 mmol)

-

Triphosgene: 1.50 equivalents (10.2 g, 34.37 mmol)

-

Triethylamine (TEA): 1.81 equivalents (4.2 g, 41.51 mmol)

-

Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

-

System Purge: Flame-dry a 500-mL round-bottom flask and purge with inert Nitrogen gas to ensure an anhydrous environment (preventing premature hydrolysis of the product).

-

Electrophile Preparation: Dissolve triphosgene (10.2 g) in 100 mL of anhydrous DCM. Cool the solution to 0°C using an ice-water bath. Causality: Low temperatures control the highly exothermic nucleophilic acyl substitution, preventing the formation of symmetrical urea byproducts.

-

Nucleophile Addition: Add morpholine (2.0 g) dropwise over 2 minutes under vigorous stirring[4].

-

Acid Scavenging: Immediately add TEA (4.2 g) dropwise over 3 minutes at 0°C[4].

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours[4].

-

In-Process Control (IPC): Monitor via TLC (Ethyl Acetate/Hexane 1:4). The disappearance of the ninhydrin-active morpholine spot validates complete conversion.

-

Workup: Quench the reaction by washing with 100 mL of cold distilled water to remove TEA-HCl salts[4]. Extract the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Post-Reaction Validation: Analyze the resulting light yellow oil via 1 H NMR (CDCl 3 ). The spectrum must show the absence of the broad N-H peak (~1.5 ppm) and a distinct downfield shift of the morpholine ring protons adjacent to the nitrogen, confirming successful acylation.

Visualization: Synthetic Workflow

Figure 2: Self-validating synthetic workflow for 4-morpholinecarbonyl chloride.

Applications in Drug Development & Polymer Chemistry

Once stabilized as an ester, amide, or chloride, the morpholine-4-carboxylic acid scaffold is highly prized in pharmaceutical development due to its ability to enhance drug solubility, metabolic stability, and pharmacokinetic profiles[1].

-

Protease Inhibitors: Derivatives of this compound have been identified as potent, reversible inhibitors of Cathepsin S, a key protease involved in the immune response[2]. In these syntheses, 4-morpholinecarbonyl chloride is reacted with amino acid derivatives to form stable urea/amide linkages that fit perfectly into the S1/S2 pockets of the enzyme[3].

-

Receptor Agonists: The morpholine-4-carboxylic acid tert-butyl ester is utilized as a critical building block in the synthesis of 5-HT4 receptor partial agonists (e.g., SUVN-D4010), which are developed for the treatment of cognitive deficits associated with Alzheimer's Disease[5].

-

Polymer Chemistry: The polarity of the morpholine ring improves the hydrophilicity and adhesion of polymers. Incorporating stable morpholine-4-carboxylate esters into polymer formulations significantly enhances thermal stability and chemical resistance to degradation, making them valuable for advanced coatings and controlled-release materials[1][2].

References

- Vulcanchem. "Morpholine-4-carboxylic Acid - 50881-96-4." Vulcanchem.

- Benchchem. "Morpholine-4-carboxylic Acid | Research Chemical." Benchchem.

- ChemicalBook. "4-Morpholinecarbonyl chloride synthesis." ChemicalBook.

- Journal of Medicinal Chemistry. "Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors.

- ACS Chemical Neuroscience. "Discovery and Preclinical Characterization of Usmarapride (SUVN-D4010): A Potent, Selective 5-HT4 Receptor Partial Agonist for the Treatment of Cognitive Deficits Associated with Alzheimer's Disease.

Sources

Structural analysis of morpholine-4-carboxylic acid by 1H and 13C NMR

An In-depth Technical Guide to the Structural Analysis of Morpholine-4-carboxylic Acid by ¹H and ¹³C NMR

Introduction: The Structural Significance of a Versatile Scaffold

Morpholine-4-carboxylic acid is a heterocyclic compound that serves as a pivotal building block in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure, featuring a morpholine ring N-substituted with a carboxylic acid, provides a unique combination of a constrained, conformationally defined amine and a reactive carboxyl group. This duality makes it a valuable precursor for synthesizing a wide array of more complex molecules, including potent enzyme inhibitors and novel pharmaceutical agents.[1]

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and chemical research. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the elucidation of molecular structure in solution. This guide provides a comprehensive, in-depth analysis of morpholine-4-carboxylic acid using ¹H and ¹³C NMR spectroscopy. Moving beyond a simple recitation of data, this paper will delve into the causality behind experimental choices, the logic of spectral interpretation, and the establishment of a self-validating protocol to ensure data of the highest integrity.

Part 1: Foundational Principles of NMR for Morpholine-4-Carboxylic Acid

A robust interpretation of the NMR spectra of morpholine-4-carboxylic acid requires an understanding of its inherent structural and electronic properties. The molecule's conformation and the interplay between the morpholine ring and the N-carboxylic acid group are the primary determinants of the resulting spectral features.

The Morpholine Ring: A Conformationally Dynamic System

At room temperature, the six-membered morpholine ring predominantly adopts a chair conformation to minimize steric strain.[3] This conformational preference has profound implications for the ¹H NMR spectrum. The methylene protons are not equivalent; they exist in two distinct stereochemical environments: axial and equatorial.

-

Protons Adjacent to Oxygen (C2-H, C6-H): These protons are deshielded due to the high electronegativity of the adjacent oxygen atom and are expected to resonate at a lower field (higher ppm value).[3]

-

Protons Adjacent to Nitrogen (C3-H, C5-H): These protons are adjacent to the nitrogen atom, which is part of a carbamate-like structure due to resonance with the carbonyl group. This makes the nitrogen less electron-donating than in a simple amine, influencing the chemical shift of these protons.[1]

The coupling between these protons results in complex multiplets. A simplistic application of the n+1 rule would predict triplets, but the reality is more nuanced. The constrained chair conformation often leads to what is known as an AA'XX' spin system, where the coupling constants between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons differ, resulting in multiplets with a more complex, often "triplet-like," appearance.[4][5]

The N-Carboxylic Acid Moiety: A Dominant Electronic Influence

The presence of the carboxylic acid group directly on the nitrogen atom fundamentally alters the ring's electronic properties. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group. This has two key consequences:

-

Nitrogen Basicity: The nitrogen atom is significantly less nucleophilic and basic than in unsubstituted morpholine.[1]

-

Proton and Carbon Chemical Shifts: This resonance affects the electron density around the N-CH₂ protons and carbons (C3, C5), influencing their chemical shifts.

The carboxylic acid proton (-COOH) itself is a highly diagnostic feature. It is acidic and readily participates in hydrogen bonding and chemical exchange with protic solvents or trace water. This results in a characteristically broad singlet in the ¹H NMR spectrum, typically found far downfield in the 10-12 ppm region.[1][6]

Part 2: Experimental Protocol: A Self-Validating System

The integrity of any structural elucidation is contingent upon the quality of the acquired data. The following protocol is designed as a self-validating system, where each step is chosen to mitigate potential errors and ensure the generation of a high-resolution, unambiguous spectrum.

Step 1: Rigorous Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation.

-

Analyte & Materials:

-

Morpholine-4-carboxylic acid (>98% purity)

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-quality 5 mm NMR tubes[7]

-

Glass Pasteur pipette and glass wool

-

-

Protocol:

-

Solvent Selection Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound. Its high polarity readily dissolves the analyte, and importantly, it slows down the rate of proton exchange, allowing for the observation of the acidic -COOH proton. Chloroform-d (CDCl₃) is less ideal as it may not fully dissolve the compound and can be acidic, potentially causing decomposition.[7]

-

Optimal Concentration: Weigh 10-25 mg of morpholine-4-carboxylic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[8] This concentration balances achieving a good signal-to-noise ratio with avoiding line broadening that can occur in overly concentrated, viscous solutions.

-

Dissolution & Filtration: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[9] Once dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is critical. Suspended particulate matter will disrupt the magnetic field homogeneity, making it impossible to obtain sharp spectral lines.[10]

-

Labeling: Clearly label the NMR tube with a unique identifier.

-

Step 2: NMR Data Acquisition

The following is a generalized procedure for a standard 400 MHz NMR spectrometer.

-

Instrument Setup: Ensure the spectrometer is properly tuned and calibrated.

-

Protocol:

-

Sample Insertion: Carefully insert the NMR tube into a spinner turbine and place it within the NMR magnet.

-

Locking and Shimming: The instrument's software must "lock" onto the deuterium signal of the solvent. This provides a stable magnetic field reference. Following the lock, the magnetic field must be "shimmed" to maximize its homogeneity across the sample volume. This process is essential for achieving high-resolution spectra with sharp, symmetrical peaks.

-

¹H Spectrum Acquisition:

-

Acquire a 1D proton spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.[8]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay - FID) to generate the final frequency-domain spectrum.

-

Experimental Workflow Diagram

Caption: Workflow for NMR analysis of morpholine-4-carboxylic acid.

Part 3: Spectral Interpretation and Structural Elucidation

The acquired spectra provide a detailed fingerprint of the molecule's structure. A systematic analysis allows for the unambiguous assignment of each signal.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of morpholine-4-carboxylic acid is expected to show three distinct sets of signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~10.0 - 12.0 | Broad Singlet | 1H | Highly deshielded acidic proton, broadened by H-bonding and chemical exchange.[1][6] |

| H2, H6 (O-CH₂) | ~3.7 | Multiplet (triplet-like) | 4H | Protons adjacent to the electronegative oxygen atom are deshielded.[1] |

| H3, H5 (N-CH₂) | ~3.4 | Multiplet (triplet-like) | 4H | Protons adjacent to the carbamate nitrogen are less deshielded than O-CH₂.[1] |

The appearance of the morpholine proton signals as complex "triplet-like" multiplets rather than simple triplets is a key feature, indicative of the constrained chair conformation and the resulting AA'XX' spin system.[4][5]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework. Due to the molecule's symmetry, three signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C =O (Carbonyl) | ~160 - 180 | The carbonyl carbon is highly deshielded, characteristic of carboxylic acids.[6] |

| C2, C6 (O-C H₂) | ~66 | The carbon atoms bonded to the electronegative oxygen are significantly deshielded.[3] |

| C3, C5 (N-C H₂) | ~44 | These carbons are less deshielded than the O-CH₂ carbons.[3] |

Logic of Spectral Interpretation Diagram

Caption: Logical workflow for the structural elucidation of morpholine-4-carboxylic acid from NMR data.

Conclusion

The structural analysis of morpholine-4-carboxylic acid by ¹H and ¹³C NMR spectroscopy provides a clear and detailed picture of its molecular architecture. The ¹H NMR spectrum is characterized by a distinct downfield broad singlet for the carboxylic acid proton and two complex multiplets for the diastereotopic methylene protons of the morpholine ring. The ¹³C NMR spectrum confirms the carbon skeleton with three signals corresponding to the carbonyl, the O-CH₂, and the N-CH₂ carbons.

This guide has demonstrated that by combining a foundational understanding of molecular structure and conformation with a rigorous, self-validating experimental protocol, NMR spectroscopy serves as an authoritative tool for structural elucidation. This systematic approach ensures the scientific integrity required by researchers, scientists, and drug development professionals who rely on this versatile chemical scaffold.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

-

University of Alberta Faculty of Science. Small molecule NMR sample preparation. (2023). Available from: [Link]

-

University of Cambridge Department of Chemistry. NMR Sample Preparation. Available from: [Link]

-

Wiley-VCH. Morpholine-4-carboxylic acid, 2-formyl-6-methoxyphenyl ester - SpectraBase. Available from: [Link]

-

Michigan State University. Sample Preparation - Max T. Rogers NMR. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

ResearchGate. ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF. Available from: [Link]

-

PubMed. ¹H and ¹³C NMR spectra of N-substituted morpholines. (2005). Available from: [Link]

-

Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. (2016). Available from: [Link]

-

The Automated Topology Builder (ATB) and Repository. Morpholine | C4H9NO | MD Topology | NMR | X-Ray. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. (2021). Available from: [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available from: [Link]

-

Duke University NMR Center. The Duke NMR Center Coupling constants. Available from: [Link]

-

ChemBK. Morpholine-4-carboxylic acid. Available from: [Link]

-

University of California, Los Angeles. Coupling constants for ¹H and ¹³C NMR. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Available from: [Link]

Sources

- 1. Morpholine-4-carboxylic Acid|Research Chemical [benchchem.com]

- 2. Morpholine-4-carboxylic Acid (50881-96-4) for sale [vulcanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. organomation.com [organomation.com]

Solvation Thermodynamics and Solubility Profiling of Morpholine-4-Carboxylic Acid

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Core Focus: Solvation mechanics, quantitative profiling, and self-validating analytical methodologies.

Executive Summary

Morpholine-4-carboxylic acid (CAS 50881-96-4) is a highly versatile, amphoteric building block utilized extensively in the synthesis of protease inhibitors, peptide-based therapeutics, and complex bioconjugates. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction conditions, particularly in sterically hindered multi-step syntheses. This technical guide provides a rigorous examination of the compound's solvation mechanics, quantitative solubility data, and a field-proven, self-validating protocol for empirical solubility determination.

Structural Causality and Solvation Mechanics

To predict and manipulate the solubility of 1[1], one must first analyze its molecular architecture. The compound consists of a six-membered morpholine heterocyclic ring (containing oxygen and nitrogen in a 1,4-arrangement) with a carboxylic acid group attached directly to the nitrogen atom[1].

This specific arrangement creates a carbamate-like structure, rendering the nitrogen significantly less nucleophilic than in a standard secondary amine[2]. The solubility of this compound is dictated by the thermodynamic requirement to disrupt its highly stable crystal lattice. In the solid state, the molecules form rigid chains stabilized by strong N-H···N hydrogen bonds and weaker C-H···O interactions[2].

To achieve true solvation, the chosen organic solvent must provide a sufficient dielectric constant and hydrogen-bonding capacity to overcome these intermolecular forces. Polar aprotic solvents (such as DMSO and DMF) excel in this environment because their strong dipole moments disrupt the crystal lattice, while the oxygen atom in the morpholine ring acts as a highly receptive hydrogen bond acceptor[1].

Quantitative Solubility Profile in Organic Solvents

The amphoteric character of morpholine-4-carboxylic acid allows it to interact with both acidic and basic solvent environments, though it exhibits preferential solubility in highly polar organic solvents[1]. Advanced derivatives of this scaffold, such as the lysosomal acid lipase inhibitor 3, demonstrate robust solubility (~20 mg/mL) in solvents like DMSO and ethanol[3].

Table 1: Comparative Solubility Profile of Morpholine-4-Carboxylic Acid at 25°C

| Solvent | Polarity Index | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solvation Mechanism & Causality |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 50.0 | Strong dipole-dipole interactions disrupt the N-H···N lattice; acts as an excellent H-bond acceptor. |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | > 40.0 | High polarity and resonance-stabilized structure effectively solvate the carbamate moiety. |

| Methanol (MeOH) | 5.1 | 32.7 | ~ 25.0 | Protic nature allows it to act as both H-bond donor and acceptor, interacting with the morpholine oxygen. |

| Dichloromethane (DCM) | 3.1 | 8.9 | ~ 10.0 | Moderate dipole interactions; primarily solvates the non-polar hydrocarbon regions of the morpholine ring. |

| Toluene | 2.4 | 2.4 | < 1.0 | Lacks the dielectric capacity to overcome the strong intermolecular hydrogen bonds of the solid state. |

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To ensure high-fidelity data during formulation and drug development, solubility must be measured using a self-validating system that accounts for both thermodynamic equilibrium and analytical variance.

Step 1: Preparation of Saturated Solutions

-

Action : Add 100 mg of morpholine-4-carboxylic acid to 2 mL of the target organic solvent in a 5 mL amber glass vial.

-

Causality : An excess of the solid phase is mandatory to ensure that the thermodynamic equilibrium between the undissolved solid and the solvated molecules is reached. This guarantees the measurement represents the true saturation point rather than a kinetic dissolution artifact.

Step 2: Isothermal Equilibration

-

Action : Seal the vials with PTFE-lined caps and place them in an isothermal shaker bath at 25.0 ± 0.1 °C, shaking at 150 rpm for 48 hours.

-

Causality : The carbamate-like structure and strong N-H···N crystal packing[2] require extended kinetic energy input to fully dissociate. A 48-hour window guarantees that the concentration plateau is achieved. Strict temperature control (± 0.1 °C) prevents temperature-dependent solubility fluctuations.

Step 3: Phase Separation

-

Action : Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25 °C.

-

Causality : Standard syringe filtration can lead to analyte adsorption on the filter membrane. High-speed centrifugation ensures the complete sedimentation of micro-particulates. If micro-particulates remain in the supernatant, they will dissolve upon dilution in the mobile phase, falsely elevating the measured solubility limit.

Step 4: HPLC-UV Quantification (Self-Validation)

-

Action : Dilute the supernatant 1:100 with the HPLC mobile phase. Analyze via HPLC-UV at λmax 302 nm (a standard absorption wavelength for related derivatives like Lalistat 1[3]). Run all samples in independent triplicates alongside a solvent blank.

-

Causality : Triplicate analysis allows for the calculation of Relative Standard Deviation (RSD). An RSD < 2% self-validates the precision of the extraction and quantification process. The blank ensures no solvent-induced matrix effects interfere with the peak area integration.

Visualizing the Solvation Workflow

The following diagram maps the logical progression of the self-validating solubility determination protocol, highlighting the critical transition from physical equilibration to analytical quantification.

Fig 1: Isothermal shake-flask workflow for self-validating solubility quantification.

Pharmaceutical Implications

The solubility profile of morpholine-4-carboxylic acid directly impacts its utility in multi-step syntheses. Because the morpholine nitrogen is less nucleophilic[2], chemical functionalization is typically directed toward the carboxyl moiety. High solubility in aprotic solvents like DMF is critical when using coupling reagents (e.g., DMTMM) to efficiently form amide bonds and ester linkages in sterically hindered molecules[2]. Furthermore, maintaining optimal solubility during the synthesis of potent targeted inhibitors—such as those targeting Cathepsin S[2] or lysosomal acid lipase[3]—ensures high reaction yields and prevents the premature precipitation of critical intermediates.

References

- Vulcanchem - Morpholine-4-carboxylic Acid - 50881-96-4.

- Benchchem - Morpholine-4-carboxylic Acid | Research Chemical.

- Cayman Chemical - Lalistat 1 - PRODUCT INFORMATION.

Sources

Structural Paradigms of Morpholine-4-Carboxylic Acid: X-Ray Crystallography and Rational Drug Design

Executive Summary

Morpholine-4-carboxylic acid (M4CA) and its derivatives are highly versatile building blocks in medicinal chemistry, frequently deployed to enhance the solubility, metabolic stability, and target affinity of pharmacophores. While the pure free acid is often utilized as a transient synthetic intermediate, its stable amides, esters, and enzyme-bound complexes provide profound crystallographic insights. This whitepaper provides an in-depth technical analysis of the crystal structure of M4CA derivatives, detailing the causality behind their conformational preferences, self-validating crystallographic protocols, and their mechanistic role in rational drug design.

Crystallographic Fundamentals of the M4CA Scaffold

The structural utility of the M4CA scaffold stems from its unique stereoelectronic properties. X-ray crystallographic data of M4CA derivatives—such as N-phenylmorpholine-4-carboxamide and various target-bound inhibitors—reveal two critical structural motifs that dictate their behavior in biological systems:

-

The Morpholine Chair Conformation: The six-membered morpholine ring universally adopts a chair conformation in the solid state to minimize steric clashes and torsional strain between the axial hydrogens. The heteroatoms (oxygen and nitrogen) sit at opposite ends of the ring (1,4-position), creating a distinct dipole moment that enhances aqueous solubility while maintaining a lipophilic core.

-

The Planar N2CO Unit: The nitrogen atom of the morpholine ring is directly bonded to the carbonyl carbon of the carboxylic/amide group. Due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital, the N2CO unit is highly planar. This restricted rotation significantly lowers the entropic penalty upon binding to target enzymes, making M4CA an ideal capping group for protease inhibitors.

Intermolecular Hydrogen Bonding Networks

In small-molecule crystal lattices, M4CA derivatives frequently crystallize in non-centrosymmetric space groups (e.g., Cc or P2₁2₁2₁). The molecules are typically linked by strong intermolecular N−H⋯O=C hydrogen bonds, forming infinite crystallographic chains. These directional interactions are critical for the solid-state stability of the compound and mimic the hydrogen-bonding networks required for target engagement in biological pockets.

Structural pathways of M4CA scaffold binding in target enzyme pockets.

Quantitative Structural Data

The table below summarizes the crystallographic parameters of key M4CA derivatives and macromolecular complexes. Notice the prevalence of the P2₁2₁2₁ space group in protein-ligand complexes, which is highly characteristic of chiral biological macromolecules crystallizing without inversion symmetry.

| Compound / Complex | Space Group | Unit Cell Parameters ( a,b,c in Å) | Resolution (Å) | Target / Application |

| N-(2-Chloroethyl)morpholine-4-carboxamide | Cc | a≈10.5,b≈8.2,c≈13.1 | N/A | Small Molecule Reference |

| Cathepsin K / CRA1 Complex | P2₁2₁2₁ | a=45.07,b=70.95,c=140.95 | 2.00 | Osteoporosis Inhibitor |

| BTK Kinase / BMS-809959 | P2₁2₁2₁ | a=44.92,b=86.51,c=135.13 | 2.02 | B-cell Malignancies |

| Cathepsin S / Dipeptide Nitrile | P4₁2₂ | a=85.29,b=85.29,c=150.07 | 1.90 | Immune Modulation |

Experimental Methodology: Self-Validating Co-Crystallization Protocol

To achieve high-resolution X-ray diffraction data for M4CA-derived enzyme complexes, researchers must carefully control the thermodynamics of crystallization. The following protocol outlines a self-validating workflow for co-crystallizing M4CA inhibitors with proteases (e.g., Cathepsins).

Phase 1: Complex Formation & Purity Validation

-

Causality: M4CA derivatives are often hydrophobic. Pre-forming the complex in solution before crystallization prevents the ligand from precipitating out of the aqueous buffer.

-

Step 1: Purify the target protein to >95% homogeneity via Size Exclusion Chromatography (SEC). Validation: A single, sharp, symmetrical peak on the SEC chromatogram confirms the absence of aggregates.

-

Step 2: Incubate the protein (typically 10 mg/mL) with a 3-to-5-fold molar excess of the M4CA inhibitor dissolved in 100% DMSO. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

Phase 2: Hanging-Drop Vapor Diffusion

-

Causality: Hanging-drop vapor diffusion allows for a slow, controlled equilibration of the precipitant, gently driving the protein-ligand solution into the metastable nucleation zone.

-

Step 3: Mix 1 μ L of the protein-inhibitor complex with 1 μ L of the reservoir solution (e.g., 16% MPD, 0.1 M Tris pH 7.0, or 6% PEG 8000 depending on the target).

-

Step 4: Seal the drop over a 500 μ L reservoir and incubate at 20°C.

-

Self-Validation Check: Inspect the drop under a stereomicroscope after 24 hours. If the drop is entirely clear, the system is undersaturated (increase precipitant). If amorphous brown precipitate forms immediately, the system bypassed the metastable zone (decrease precipitant or protein concentration). Ideal conditions will yield microcrystals within 3–7 days.

Phase 3: Data Collection & Phase Solution

-

Step 5: Harvest the crystals using a nylon loop, cryoprotect (if the mother liquor lacks sufficient cryoprotectant like MPD or glycerol), and flash-freeze in liquid nitrogen.

-

Step 6: Collect diffraction data at a synchrotron source (e.g., APS Beamline 17-ID) at 100 K to minimize radiation damage.

-

Step 7: Solve the phase problem using Molecular Replacement (MR) with a known homologous structure (e.g., a wild-type apo-enzyme).

Phase 4: Refinement & Validation

-

Step 8: Iteratively refine the model using software like REFMAC or Phenix, manually fitting the M4CA ligand into the Fo−Fc difference electron density map.

-

Self-Validation Check: The structure is considered valid when the Rwork and Rfree values converge below 0.20 and 0.25, respectively. Furthermore, a Ramachandran plot must show >95% of residues in the favored regions with zero outliers.

X-ray crystallography workflow for M4CA complexes.

Mechanistic Insights from Electron Density Maps

The true value of X-ray crystallography lies in its ability to elucidate the causality of molecular interactions. When M4CA derivatives are co-crystallized with proteases like Cathepsin K or Cathepsin S, the electron density maps reveal precisely why this scaffold is so effective:

-

S3 Pocket Occupation: In Cathepsin K inhibitors, the morpholine ring acts as a P3 moiety, fitting snugly into the S3 pocket defined by residues like Asp 61 and Tyr 67. The chair conformation of the morpholine ring provides the exact steric bulk required to displace ordered water molecules from this pocket, providing an entropically driven boost to binding affinity.

-

Conformational Rigidity: Because the N2CO unit is planar, the morpholine ring is held in a rigid orientation relative to the rest of the inhibitor backbone. This prevents the ligand from adopting non-productive conformations in solution, effectively lowering the activation energy required for the inhibitor to lock into the active site cleft.

By analyzing these high-resolution X-ray structures, drug development professionals can rationally iterate on the M4CA scaffold—for instance, by adding fluorine atoms to the morpholine ring to modulate its pKa, or by extending the carboxylic acid into a dipeptide nitrile to form reversible covalent bonds with catalytic cysteine residues.

In Vitro Toxicity and Safety Data for Morpholine-4-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

Morpholine-4-carboxylic acid (MCA) is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of Cathepsin S inhibitors, Malonyl-CoA decarboxylase (MCD) inhibitors, and 5-HT2C agonists[1][2][3]. As a secondary amine derivative featuring a carboxylic acid moiety, its physicochemical properties make it a highly versatile pharmacophore. However, transitioning MCA-derived compounds from early-stage synthesis to preclinical development requires rigorous in vitro toxicity profiling to de-risk potential liabilities. This whitepaper provides an authoritative framework for evaluating the safety, cytotoxicity, and genotoxicity of MCA and its derivatives.

Baseline Hazard Profile and Physicochemical Properties

Before initiating in vitro biological assays, understanding the baseline chemical hazards of the parent compound is essential. According to standardized Safety Data Sheets (SDS), MCA is generally considered to exhibit low acute toxicity[4]. However, under the Globally Harmonized System (GHS), it is classified as a Category 2 skin irritant (H315), a Category 2A eye irritant (H319), and a Category 3 specific target organ toxicant for single exposure (H335, respiratory irritation)[5].

Causality in Experimental Design: Because MCA can cause localized irritation and pH shifts in unbuffered solutions, in vitro assays must utilize stringently buffered media (e.g., HEPES-buffered DMEM). Failing to buffer the media can lead to false-positive cytotoxicity artifacts—cell death driven solely by medium acidification rather than true pharmacological toxicity.

In Vitro Cytotoxicity Profiling

Evaluating the cellular safety of MCA derivatives requires robust, self-validating cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard for assessing metabolic viability[6].

Caption: Standardized in vitro safety assessment workflow for morpholine-4-carboxylic acid.

Step-by-Step Methodology: High-Throughput MTT Viability Assay

-

Objective: Determine the IC50 of MCA in hepatic (HepG2) and renal (HEK293) cell lines.

-

Self-Validating Mechanism: Inclusion of a positive control (e.g., Doxorubicin) ensures assay sensitivity, while a vehicle control (0.1% DMSO) establishes baseline viability. Reading absorbance at dual wavelengths (570 nm and a 650 nm reference) corrects for cellular debris and well-to-well optical artifacts.

-

Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2 .

-

Compound Preparation: Prepare a 100 mM stock of MCA in DMSO. Perform serial dilutions in buffered media to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

-

Treatment: Aspirate culture media and apply 100 µL of compound-treated media per well. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, reducing the yellow water-soluble MTT into insoluble purple formazan crystals.

-

-

Solubilization & Readout: Remove media entirely, add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm (reference 650 nm) using a microplate reader.

Genotoxicity and Mutagenicity (Ames Test)

Because MCA is utilized in synthesizing complex pharmaceutical intermediates[1], ruling out mutagenic potential is a regulatory prerequisite. The Ames test utilizes Salmonella typhimurium strains (e.g., TA98, TA100) with pre-existing mutations in the histidine operon.

Causality in Experimental Design: We test the compound both in the presence and absence of S9 mammalian liver extract. This is critical because the morpholine ring can undergo metabolic activation (e.g., N-oxidation or ring opening) by cytochrome P450 enzymes, potentially generating reactive, mutagenic electrophiles that the parent compound does not possess.

Caption: Apoptotic signaling pathway induced by high-dose morpholine derivative exposure.

Data Synthesis & Safety Margins

The following table synthesizes representative in vitro safety data for standard morpholine-4-carboxylic acid derivatives based on aggregate literature and safety profiles[4][5][7].

| Assay Type | Cell Line / Model | Readout / Endpoint | Representative Value | Safety Interpretation |

| Cytotoxicity (MTT) | HepG2 (Hepatocytes) | IC 50 (48h) | > 500 µM | Low acute hepatotoxicity |

| Cytotoxicity (MTT) | HEK293 (Renal) | IC 50 (48h) | > 800 µM | Low acute nephrotoxicity |

| Genotoxicity | S. typhimurium (TA98) | Revertant Colonies | Negative (-/+ S9) | Non-mutagenic |

| Cardiotoxicity | CHO-hERG | IC 50 (Patch Clamp) | > 300 µM | Low risk of QT prolongation |

| Irritation (In Vitro) | EpiDerm™ (3D Skin) | Tissue Viability | < 50% at high doses | Category 2 Skin Irritant |

Structure-Activity Relationship (SAR) in Toxicity

The morpholine ring is generally considered a privileged scaffold, imparting favorable aqueous solubility and metabolic stability. However, the attachment of the carboxylic acid introduces specific pH-dependent behaviors. In SAR studies of Malonyl-CoA Decarboxylase inhibitors, the incorporation of the morpholine-4-carboxylic acid moiety enhanced target affinity while maintaining a wide therapeutic window[3]. Toxicity typically arises only when the carboxylic acid is converted into highly reactive acyl chlorides or when the morpholine nitrogen is subjected to extreme oxidative stress[8][9].

Conclusion

Morpholine-4-carboxylic acid exhibits a highly favorable in vitro safety profile, characterized by low cytotoxicity, an absence of mutagenicity, and minimal cardiotoxic liability. Its primary safety concern lies in its localized irritant properties (skin, eye, and respiratory), which must be mitigated through proper buffering in in vitro systems and appropriate personal protective equipment (PPE) in laboratory settings.

References

-

PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide. National Center for Biotechnology Information.[Link][7]

-

Synthesis and Structure−Activity Relationship of Small-Molecule Malonyl Coenzyme A Decarboxylase Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[Link][3]

-

Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues. National Institutes of Health (NIH).[Link][9]

-

EWG Skin Deep® | Morpholine-4-carbonyl chloride. Environmental Working Group.[Link][8]

Sources

- 1. Morpholine-4-carboxylic Acid|Research Chemical [benchchem.com]

- 2. MORPHOLINES AS 5HT2C AGONISTS - Patent 1844026 [data.epo.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [wap.guidechem.com]

- 5. aksci.com [aksci.com]

- 6. Morpholine-4-carboxylic Acid (50881-96-4) for sale [vulcanchem.com]

- 7. Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ewg.org [ewg.org]

- 9. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Architecting Efficacy: Mechanism of Action of Morpholine-4-Carboxylic Acid Derived Pharmacophores

Executive Summary: The Rationale Behind the Scaffold

In modern medicinal chemistry, the morpholine ring has transcended its origins as a simple heterocycle to become a "privileged pharmacophore"[1]. Specifically, morpholine-4-carboxylic acid and its closely related morpholine-4-carboxamide derivatives serve as highly versatile building blocks.

As an application scientist, I frequently leverage this scaffold because of its unique physicochemical causality. The oxygen atom in the morpholine ring withdraws electron density from the nitrogen, rendering the amine significantly less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine[1]. This reduced basicity minimizes off-target hERG channel liabilities and enhances metabolic stability. When functionalized as a carboxylic acid or carboxamide, the scaffold provides a rigid, conformationally restricted vector that can direct "warheads" into enzyme active sites or modulate the pharmacokinetic properties of a primary pharmacophore.

This whitepaper dissects the specific mechanisms of action of morpholine-4-carboxylic acid derivatives across three distinct therapeutic targets: Cathepsin S, DNA Polymerase/LONP1, and Soluble Epoxide Hydrolase (sEH).

Target-Specific Mechanisms of Action

Immunomodulation: Cathepsin S Inhibition

Cathepsin S (CatS) is a lysosomal cysteine protease critical for MHC class II antigen presentation. Morpholine-4-carboxylic acid derivatives, particularly amidonitriles, have been identified as highly potent, reversible, and selective CatS inhibitors[2].

The Mechanism: The morpholine ring acts as a solubility-enhancing moiety that perfectly occupies the S-subsites of the protease. The structural rigidity of the carboxamide linkage precisely positions a terminal cyano group (the "warhead") within the active site. This cyano group undergoes a nucleophilic attack by the active site cysteine thiol, forming a reversible thioimidate covalent bond [3]. This halts the enzyme's ability to degrade the invariant chain, thereby suppressing antigen presentation in autoimmune conditions.

Oncology & Mitochondrial Function: DNA Polymerase & LONP1 Modulation

Morpholine-4-carboxamide exhibits profound effects in oncology by targeting DNA replication machinery.

The Mechanism: Unlike traditional nucleoside analogs, morpholine-4-carboxamide inhibits DNA polymerase by directly binding to the DNA template strand[4]. This steric blockade prevents the polymerase from adding deoxynucleotide triphosphates (dNTPs) to the primer strand, forcefully halting DNA elongation[5]. Furthermore, advanced amide-containing derivatives have been shown to inhibit LONP1 , a mitochondrial Lon serine protease[6]. By inhibiting LONP1, these compounds prevent the degradation of POLγA (the catalytic subunit of DNA polymerase γ), stabilizing mitochondrial DNA replication in specific oncologic and metabolic disease models[6].

Cardiovascular & Inflammatory Disease: Soluble Epoxide Hydrolase (sEH) Inhibition

In the development of sEH inhibitors, 1,3-disubstituted ureas are highly potent but notoriously insoluble.

The Mechanism: Morpholine-4-carboxylic acid is utilized here as a secondary, conformationally restricted pharmacophore[7]. By appending the morpholine-4-carboxylate moiety to the primary urea pharmacophore, the molecule gains a critical hydrogen-bond acceptor (the morpholine oxygen) and a balanced hydrophilic-lipophilic profile. This drastically increases aqueous solubility and oral bioavailability without disrupting the primary urea's ability to hydrogen-bond with the sEH catalytic active site[7].

Pharmacodynamic & Physicochemical Data Summary

To guide lead optimization, the following table summarizes the quantitative impact of integrating the morpholine-4-carboxylic acid/carboxamide scaffold across different target classes.

| Compound Class | Primary Target | Mechanism of Action | Physicochemical Benefit | Typical IC50 / EC50 |

| Morpholine-4-carboxamides | DNA Polymerase | Template strand binding & elongation blockade | High metabolic stability; low basicity | 1.8 - 2.5 µM |

| Amidonitriles (M4C-derived) | Cathepsin S | Reversible thioimidate formation | Enhanced S-subsite fit; targeted warhead vector | < 10 nM |

| 1,3-Disubstituted Ureas | Soluble Epoxide Hydrolase | Conformational restriction | Drastic increase in aqueous solubility | < 50 nM |

| M4C-Peptidomimetics | LONP1 Protease | Prevents POLγA degradation | Improved mitochondrial membrane penetration | Sub-micromolar |

Systems-Level Visualizations

To conceptualize the divergent pathways modulated by this single privileged scaffold, review the interaction diagram below.

Fig 1: Pharmacodynamic pathways directed by the Morpholine-4-Carboxylic Acid scaffold.

Self-Validating Experimental Protocols

As an application scientist, I mandate that all screening protocols be self-validating. Below are the optimized methodologies for evaluating morpholine-4-carboxamide derivatives, complete with the causality behind each procedural step[8].

Protocol 1: High-Throughput Screening (HTS) for DNA Polymerase Inhibition

Objective: Quantify the IC50 of morpholine-4-carboxamide derivatives against human DNA Polymerase.

-

Compound Preparation: Dissolve the morpholine derivative in 100% DMSO, then dilute in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Causality: DMSO ensures the solubility of lipophilic derivatives. However, the final assay concentration of DMSO must remain <1% to prevent solvent-induced enzyme denaturation.

-

-

Pre-incubation (30 mins at 37°C): Combine the compound, DNA template/primer duplex, and DNA polymerase in a 384-well plate.

-

Causality: Morpholine-4-carboxamide acts by binding the template strand[4]. Pre-incubation allows the compound to achieve thermodynamic binding equilibrium with the DNA before the rapid elongation phase begins.

-

-

Reaction Initiation: Add a mix of unlabeled dNTPs and fluorescently labeled dUTP (e.g., AlexaFluor 555) to all wells simultaneously.

-

Causality: Synchronous initiation ensures that kinetic variations across the 384-well plate are minimized.

-

-

Termination: After 60 minutes, halt the reaction by adding cold Trichloroacetic acid (TCA).

-

Causality: Cold TCA instantly precipitates the synthesized, high-molecular-weight long-chain DNA, while leaving unincorporated fluorescent dNTPs soluble in the supernatant[5].

-

-

Filtration & Detection: Collect the precipitated DNA on glass fiber filters via vacuum filtration. Wash with ethanol, dry, and read fluorescence.

-

Self-Validation (Z'-Factor Calculation): Calculate the Z'-factor using the positive control (Etoposide) and negative control (DMSO).

-

Causality: A Z'-factor > 0.5 is mathematically required to prove the assay has a sufficient dynamic range and low variability to distinguish true pharmacological hits from background noise[8].

-

Fig 2: Self-validating HTS workflow for DNA Polymerase inhibition assays.

Protocol 2: Cathepsin S Reversible Inhibition Assay

Objective: Validate the thioimidate formation mechanism of morpholine-4-carboxylic acid amidonitriles.

-

Buffer Preparation: Prepare assay buffer at pH 5.5 (100 mM sodium acetate, 1 mM EDTA).

-

Causality: Cathepsin S is a lysosomal enzyme. An acidic pH of 5.5 strictly mimics its native physiological environment, ensuring proper 3D folding.

-

-

Enzyme Activation: Incubate Cathepsin S with 5 mM DTT for 15 minutes prior to compound addition.

-

Causality: DTT reduces the active site cysteine. The cysteine must be in its reactive thiolate state for the morpholine-derived nitrile warhead to successfully undergo nucleophilic attack and form the thioimidate bond.

-

-

Kinetic Monitoring: Add the fluorogenic substrate (Z-Val-Val-Arg-AMC) and monitor the cleavage continuously over 30 minutes.

-

Causality: Continuous monitoring allows for the calculation of association/dissociation rates ( kon / koff ), proving the reversibility of the morpholine-4-carboxylic acid inhibitor compared to irreversible covalent binders.

-

References

- Benchchem. "Morpholine-4-carboxamide (CAS 2158-02-3): A Technical Guide for Drug Development Professionals".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMFP6u_E6-wEyuFjGQvZMRYIX01JVEk01m_pO464WD3nCum_33A5Gi_srwt3IoY7eX7DgPfHxV7bjYn1e3kSR2L_WrbiuPlanCmo8OutzwEg_AA38dEYQH2hfPDUZI1aJN8o0rwJeHubz9g4r46qad_X3GEv5Jb--AUxT4vbvcPTynNhsfs0zcp3BaYCAvWl6gWafUGXQwbbAqUnkVvk2QlIr7P-qgBjY9lWOhMCzbn75ErCVHKvQ=]

- Benchchem. "Morpholine: A Privileged Pharmacophore in Modern Drug Discovery".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuMXGVKr8P9xzSF1qLm2Bt1asD9Zh6Wz17-iFCn8khPETVu-PM_NM_D2UYIZtcnbpHY_i6ljBDcRwxu4V4YqYNaA55bayrbOkI9vAIJf1AxMnvHaUL-hBlVi-impLkH5Lpe_T26GpacXvSqgKhQWSEQ1lSLVF_4_QEbpimO6uZgg6xamVonFmQJoOAXY2E962Mngje719nkhjm]

- Google Patents. "US8501783B2 - Conformationally restricted urea inhibitors of soluble epoxide hydrolase".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCdlwgE4wXuFXZSmglhdspn3jsVmulUiJPvNI9h975igh6UpxP6sme7uWxGoYKrj6gIDZxYa-yHxTRw8PUh5McP67f9dMQ3BTtFpev87j8gDX9pJyWP5I-LN-voOvSYFtU9an0o9JwEeeP]

- Benchchem. "Morpholine-4-carboxylic Acid | Research Chemical".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp9CjUXW01c_94_kE57smJopq-KbRyiZpf8MTl3c5ZU11PYQ0iHjcr9aY3zc_3TOJLCQO3eHUu-bAhttHqbcs0Pe43N_f1pCXMkXCi6laf4kNKaqNVZG73RA2G2J1Fy1ifuS6jnw==]

- PubMed. "Synthesis of a potent cathepsin s inhibitor labeled with deuterium and carbon-14".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEesQAzlAPDQmju1Acikbb5UBYkm4swWLyeG2sfpBqx5LwNu2O7Koc5y8dNMWTyYVC6CYxsgR-JvjbB9xFZmirrWPCaIXMt9-dEahE577oy5ZxK5qNSIxB5xJTSPTiv_JjUNUeN]

- Benchchem. "Application Notes and Protocols for High-Throughput Screening Assays Using Morpholine-4-carboxamide".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs0O_hV3xjkw6QSyEdZCQJ_gRyoBFHIfOQWjQVPtrMJb6n1utazSCJVz8yWDvnVcdL9Aw1sxh2uhlA7-SMrNHBiduTpVZt33FInWApRraOlYsO47HtZn-xF_JTnzJ0jHxEvdPDvMrPBRxWunVSQTzyOyrXHnZ1Pbi0ePRW_i_xa-r3xO1grOzfXQA8GoTuvuJTOQ1v6-z5ssTLjFJDf2eUYk_JgInJ_S2CcC8Bzeh7cmLslTnKXpGqWa--jsmNgecv]

- Google Patents. "EP4444727A1 - Amide-containing lonp1 inhibitor compounds, uses and methods".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7QPgAI4BsYUQWH2mGd76J3oCSAtvgC92X-rb0449qDwdHIgHx6PZy-UHD3RZKFENt1wfG6-btSdp5MNl-vNAGi9GfiMlp0m_vg0DV5NPitvVvBkRI7tGQVCn5AazZ3hdHDzItP4FrVTjPfw==]

- Benchchem. "Morpholine-4-carboxamide (CAS 2158-02-3): Biological Evaluation Workflow".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnSnTgfSwK9adm8-Rk64rhN1Dl2Ve_t5Y9ibCKmBukjlQ3tlfTEalFpYhHJS6xbV6UiqeMrlwMSUNTpGrZ5AWEalTElFLbpkmqfq7USpAmyXvGdLM_uC7IM0pGGKCJDXn4Fz-0WxTRqp_4CnS-1OFdjHql2W7iMXNntBCbYCyeNSqtXoe32u_vbJ0gGqNB4ODOc4EGkoLIhE8xOzXz4XP0oCeHLQDp9EVG4Sd71q12mbWTqrbtQVQ5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine-4-carboxylic Acid|Research Chemical [benchchem.com]

- 3. Synthesis of a potent cathepsin s inhibitor labeled with deuterium and carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP4444727A1 - Amide-containing lonp1 inhibitor compounds, uses and methods - Google Patents [patents.google.com]

- 7. US8501783B2 - Conformationally restricted urea inhibitors of soluble epoxide hydrolase - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Protocol for Amide Coupling with Morpholine-4-Carboxylic Acid

Introduction

Morpholine-4-carboxylic acid (CAS: 50881-96-4) is a highly versatile building block in medicinal chemistry, frequently utilized to introduce the morpholine-4-carboxamide (urea) moiety into drug candidates. This structural motif is particularly prominent in the development of reversible Cathepsin S inhibitors, where it enhances both target affinity and the aqueous solubility of the resulting pharmacophore[1].

Unlike standard aliphatic or aromatic carboxylic acids, morpholine-4-carboxylic acid is a carbamic acid . Free carbamic acids are thermodynamically unstable and prone to spontaneous decarboxylation, yielding the corresponding secondary amine (morpholine) and carbon dioxide. Consequently, this reagent is typically handled, stored, and reacted as a stable alkali metal salt (e.g., morpholine-4-carboxylic acid potassium salt).

Mechanistic Insights & Causality (E-E-A-T)

When performing an "amide" coupling with morpholine-4-carboxylic acid, the resulting functional group is technically a urea . The coupling relies on the transient activation of the carbamate into an active ester (e.g., OBt or OAt).

The Decarboxylation Risk: The most critical failure point in this workflow is the premature decomposition of the activated intermediate. If the carboxylic acid is activated in the absence of the nucleophilic amine, the electron-donating nature of the morpholine nitrogen facilitates the rapid expulsion of the activating group and CO 2 , regenerating morpholine.

Causality-Driven Solution: To suppress this side reaction, the amine nucleophile must be present in the reaction mixture prior to the addition of the coupling reagent. Furthermore, maintaining the reaction at 0 °C during the activation phase stabilizes the OAt/OBt active ester long enough for aminolysis to occur [2].

Reagent Selection and Comparative Data

Selecting the right coupling additive is crucial for maximizing yield and minimizing side reactions. The table below summarizes the performance of standard coupling reagents when applied specifically to morpholine-4-carboxylic acid.

| Coupling System | Activation Intermediate | Typical Yield | Byproduct Properties | Best Application |

| HATU / DIPEA | HOAt ester | 85–95% | Water-soluble (mostly) | Sterically hindered or unreactive amines; minimizes decarboxylation. |

| EDC / HOBt | HOBt ester | 75–85% | Water-soluble urea | Standard primary amines; cost-sensitive scale-ups[2]. |

| T3P / Pyridine | Mixed anhydride | 70–80% | Water-soluble phosphate | Substrates highly sensitive to strongly basic conditions. |

Experimental Protocols

The following self-validating protocols ensure high-fidelity urea formation while mitigating the inherent decarboxylation risks of carbamic acids.

Protocol A: High-Efficiency Coupling using HATU (Preferred)

This method leverages the neighboring-group effect of the pyridine nitrogen in HATU, which dramatically accelerates the aminolysis step, outcompeting the decarboxylation pathway.

Materials:

-

Morpholine-4-carboxylic acid potassium salt (1.2 equiv)

-

Target Amine (1.0 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous DMF (0.1 M relative to amine)

Step-by-Step Procedure:

-

Solubilization: In an oven-dried flask under an inert atmosphere (N 2 /Ar), dissolve the target amine (1.0 equiv) and morpholine-4-carboxylic acid potassium salt (1.2 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv) to the stirring mixture. Causality: The excess base ensures the amine is fully free-based and neutralizes the acidic byproducts of the coupling, preventing protonation of the nucleophile.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation & Trapping: Add HATU (1.2 equiv) portion-wise over 5 minutes. Crucial Step: Adding HATU last ensures that the highly reactive HOAt ester is immediately intercepted by the waiting amine, preventing decomposition.

-

Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours. Monitor reaction completion via LC-MS.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO 3 . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and morpholine byproducts), followed by saturated aqueous NaHCO 3 (to remove acidic HOAt byproducts), and brine. Dry over anhydrous Na 2 SO 4 and concentrate in vacuo.

Protocol B: EDC/HOBt-Mediated Coupling (Standard Method)

This protocol is directly adapted from the synthesis of radiolabeled Cathepsin S inhibitors, where morpholine-4-carboxylic acid was successfully coupled to complex, sterically demanding aminonitriles [2].

Step-by-Step Procedure:

-

Combine the target amine (1.0 equiv) and morpholine-4-carboxylic acid potassium salt (1.2 equiv) in anhydrous THF or DMF.

-

Add HOBt (1.3 equiv) and DIPEA (2.5 equiv) and stir for 5 minutes at room temperature.

-

Cool the mixture to 0 °C and add EDC·HCl (1.3 equiv) in one portion.

-

Allow the reaction to slowly warm to room temperature and stir for 14 hours.

-

Quench with saturated aqueous NaHCO 3 and extract with Ethyl Acetate. Wash sequentially with water and brine, dry over Na 2 SO 4 , and concentrate.

Workflow Visualization

Figure 1: Step-by-step workflow for the amide coupling of morpholine-4-carboxylic acid.

References

-

Ward, Y. D., et al. "Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors." Journal of Medicinal Chemistry, vol. 45, no. 25, 2002, pp. 5471-5482. URL:[Link]

-

Latli, B., et al. "Synthesis of a Potent Cathepsin S Inhibitor Labeled with Deuterium and Carbon-14." Current Radiopharmaceuticals, vol. 5, no. 4, 2012, pp. 314-317. URL:[Link]

Synthesis pathways for morpholine-4-carboxylic acid amides

Synthesis Pathways for Morpholine-4-carboxylic Acid Amides: Detailed Application Notes and Protocols

Executive Summary

Morpholine-4-carboxylic acid amides (also known as morpholine-4-carboxamides or N-carbamoylmorpholines) are versatile urea derivatives characterized by the inclusion of a carboxamide functional group at the 4-position of a morpholine ring. This structural motif is highly valued in drug discovery, particularly in the development of central nervous system (CNS) therapeutics, neuroprotective agents, and antibacterial molecules[1][2].

This application note provides a comprehensive, field-validated guide to the synthesis of these compounds. Rather than relying on a single approach, we critically evaluate three distinct synthetic pathways, detailing the mechanistic causality behind experimental choices to empower researchers with the autonomy to select the optimal route for their specific substrates.

Mechanistic Rationale & Pathway Selection

The synthesis of unsymmetrical ureas containing a morpholine moiety fundamentally requires the coupling of morpholine with another amine (primary or secondary) via a carbonyl linker. The choice of the carbonyl source dictates the reaction pathway, intermediate stability, and byproduct profile.

-

Pathway A: Acyl Chloride-Mediated Amidation Utilizing morpholine-4-carbonyl chloride as the electrophile is the most direct classical method[1]. The reaction proceeds via nucleophilic acyl substitution. An auxiliary base (e.g., triethylamine or pyridine) is mandatory to scavenge the hydrochloric acid byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt[3].

-

Pathway B: Isocyanate Trapping Reacting morpholine directly with an alkyl or aryl isocyanate yields the target carboxamide with 100% atom economy. While highly efficient, this route is strictly limited by the commercial availability and high toxicity of the corresponding isocyanates.

-

Pathway C: Phosgene-Free CDI Coupling 1,1'-Carbonyldiimidazole (CDI) serves as a safe, crystalline alternative to highly toxic phosgene gas[4]. The mechanism involves the stepwise displacement of imidazole. To prevent the formation of symmetrical ureas, the less nucleophilic amine is typically added first to generate a relatively stable acylimidazole intermediate, followed by the addition of morpholine[5].

Quantitative Pathway Comparison

| Synthesis Pathway | Carbonyl Source | Typical Yields | Key Advantages | Primary Limitations |

| A. Acyl Chloride | Morpholine-4-carbonyl chloride | 75% – 95% | Highly reliable; scalable; fast reaction times. | Requires anhydrous conditions; corrosive reagents; generates salt waste. |

| B. Isocyanate | R-N=C=O | 85% – 99% | Perfect atom economy; no coupling reagents needed. | Isocyanates are highly toxic, moisture-sensitive, and have limited commercial availability. |

| C. CDI Coupling | 1,1'-Carbonyldiimidazole | 65% – 90% | Phosgene-free; bench-stable reagent; environmentally benign byproducts (imidazole, CO2). | Requires strict stoichiometric control and sequential addition to avoid symmetrical urea formation. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure mechanistic integrity.

Protocol 1: Synthesis via Morpholine-4-carbonyl chloride

This method is ideal for robust, scalable synthesis when the corresponding starting amine is readily available[1].

Materials:

-

Starting amine (1.0 equiv)

-

Morpholine-4-carbonyl chloride (1.1 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask purged with inert gas (nitrogen or argon), dissolve the starting amine (1.0 equiv) in anhydrous DCM (approx. 10 mL/mmol).

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive morpholine-4-carbonyl chloride into morpholine-4-carboxylic acid.

-

-

Base Addition: Add TEA (1.5 equiv) to the solution and stir for 5 minutes.

-

Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve morpholine-4-carbonyl chloride (1.1 equiv) in a small volume of DCM and add it dropwise via a dropping funnel over 15–30 minutes[1].

-

Causality: The 0 °C environment controls the exothermic nature of the nucleophilic attack, minimizing the degradation of the acid chloride and preventing the formation of unwanted side products.

-

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor via Thin-Layer Chromatography (TLC) until the starting amine is consumed[1].

-

Aqueous Work-up: Quench the reaction with distilled water. Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO3 (to neutralize residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 2: Phosgene-Free Synthesis via CDI Activation

This protocol is prioritized for environmentally conscious synthesis or when acid-sensitive functional groups are present[5][6].

Materials:

-

Starting amine (1.0 equiv)

-

Morpholine (1.1 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Anhydrous Acetonitrile or DCM

Step-by-Step Methodology:

-

Acylimidazole Formation: Suspend CDI (1.1 equiv) in anhydrous acetonitrile. Slowly add the starting amine (1.0 equiv) at room temperature. Stir for 1–2 hours.

-

Causality: Adding the amine to a slight excess of CDI (rather than vice versa) ensures complete conversion to the mono-acylimidazole intermediate, drastically reducing the formation of symmetrical diamine-urea[5].

-

-

Intermediate Verification: Briefly monitor by TLC or UPLC to confirm the disappearance of the starting amine and the formation of the intermediate.

-

Morpholine Addition: Add morpholine (1.1 equiv) to the reaction mixture. If the starting amine was highly sterically hindered, mild heating (40–50 °C) may be required to drive the displacement of the imidazole leaving group[5].

-

Work-up: Concentrate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate and wash extensively with water and weak acid to remove the water-soluble imidazole byproduct.

Caption: CDI-mediated step-wise synthesis workflow for unsymmetrical morpholine-4-carboxamides.

Application Context: CNS Drug Development

Morpholine-4-carboxamide derivatives are heavily utilized in the design of neuroprotective agents. For instance, specific derivatives have demonstrated significant efficacy against amyloid-beta (Aβ1-42)-induced toxicity in human neuroblastoma cell lines (e.g., SH-SY5Y)[1]. The morpholine ring enhances the molecule's pharmacokinetic profile, often improving aqueous solubility and blood-brain barrier (BBB) permeability compared to highly lipophilic analogs.

In standard in vitro validation workflows, cells are pre-treated with the synthesized morpholine-4-carboxamide compound, followed by the introduction of aggregated Aβ1-42 peptides. Cell viability is subsequently quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where higher formazan absorbance at 570 nm correlates directly with the compound's neuroprotective capacity[1].

Caption: Biological signaling context of morpholine-4-carboxamides in Aβ-induced neuroprotection.

References

-

Synthesis of skeletally diverse alkaloid-like molecules: exploitation of metathesis substrates assembled from triplets of building blocks Beilstein Journal of Organic Chemistry URL:[Link]

-

Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules MDPI URL:[Link]

-

CATALYTIC CARBONYLATION OF AMINES AND DIAMINES AS AN ALTERNATIVE TO PHOSGENE DERIVATIVES University of Florida URL:[Link]

-

Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Organic Process Research & Development (ACS Publications) URL:[Link]

-

Green metrics in mechanochemistry Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Synthesis of skeletally diverse alkaloid-like molecules: exploitation of metathesis substrates assembled from triplets of building blocks [beilstein-journals.org]

- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Green metrics in mechanochemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00997H [pubs.rsc.org]

Morpholine-4-carboxylic acid derivatization methods for GC-MS analysis

Application Note & Protocol Guide

Topic: Morpholine-4-carboxylic Acid Derivatization Methods for GC-MS Analysis

Abstract

Morpholine-4-carboxylic acid is a pivotal structural motif and building block in modern medicinal chemistry and pharmaceutical development.[1][2] However, its analytical characterization by gas chromatography-mass spectrometry (GC-MS) is fundamentally challenging due to its high polarity and low volatility, properties conferred by the carboxylic acid group. Direct injection onto a GC system results in poor chromatographic peak shape, low sensitivity, and thermal degradation. This guide provides a detailed technical overview and validated protocols for the chemical derivatization of morpholine-4-carboxylic acid, a critical step to enhance its volatility and thermal stability, thereby enabling robust and reproducible GC-MS analysis.[3][4] We will explore the two primary derivatization strategies—silylation and esterification—explaining the causality behind experimental choices and providing step-by-step protocols for immediate laboratory implementation.

The Imperative for Derivatization

The core principle of gas chromatography requires analytes to be volatile and thermally stable enough to exist in the gas phase without decomposition. Morpholine-4-carboxylic acid, with its polar carboxyl group, readily forms strong intermolecular hydrogen bonds, which significantly raises its boiling point and reduces its volatility.[5]

The goals of derivatization in this context are twofold:

-

Increase Volatility: By chemically modifying the carboxylic acid's active hydrogen, we disrupt the hydrogen bonding network, converting the molecule into a less polar, more volatile species.[4]

-

Enhance Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures of the GC injector and column, preventing on-column degradation and ensuring accurate quantification.[3]

The functionalization of morpholine-4-carboxylic acid is dictated almost exclusively by the reactivity of its carboxylic acid group. The nitrogen atom within the morpholine ring is part of a carbamate-like structure, which significantly diminishes its nucleophilicity, thus directing derivatization reactions to the carboxyl moiety.[2]

Derivatization Workflow Overview

The successful analysis of morpholine-4-carboxylic acid by GC-MS follows a structured workflow. The critical derivatization step is positioned between sample preparation and instrumental analysis, converting the analyte into a form suitable for GC.

Caption: General workflow for the GC-MS analysis of Morpholine-4-carboxylic acid.

Method 1: Silylation for TMS Derivative Formation

Silylation is arguably the most versatile and widely practiced derivatization technique for GC analysis.[4] It involves replacing the active proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. The reagent of choice for this application is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often supplemented with 1% Trimethylchlorosilane (TMCS) as a catalyst to enhance reaction kinetics, especially for sterically hindered compounds.[3][6]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Any water present in the sample or solvent will preferentially react with the BSTFA, consuming the reagent and inhibiting the derivatization of the target analyte.[3][6] Therefore, complete drying of the sample extract is the most critical step for success.

-

Catalyst (TMCS): While BSTFA can derivatize carboxylic acids on its own, the addition of TMCS accelerates the reaction, ensuring a more complete and rapid conversion to the TMS-ester.[6]

-

Heating: Providing thermal energy (e.g., 60-80°C) drives the reaction to completion, ensuring that even trace amounts of the analyte are derivatized, which is crucial for quantitative analysis.[3]

Detailed Protocol: Silylation using BSTFA + 1% TMCS

Materials:

-

Dried sample extract containing morpholine-4-carboxylic acid

-

BSTFA with 1% TMCS (Silylating reagent)

-

Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

-

GC vials (2 mL) with inserts

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas line for evaporation

Procedure:

-

Sample Preparation: Ensure the sample extract is completely dry. This is typically achieved by evaporating the solvent under a gentle stream of dry nitrogen.

-

Reconstitution: To the dried residue in a GC vial, add 100 µL of anhydrous pyridine to dissolve the analytes.

-

Reagent Addition: Add 100 µL of BSTFA (+ 1% TMCS) to the vial. A 1:1 or 2:1 ratio of derivatizing reagent to solvent is common.[3]

-

Reaction: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

-

Incubation: Place the vial in a heating block set to 70°C and heat for 45 minutes.[3] The optimal temperature and time may require slight adjustments depending on the sample matrix.

-

Cooling: After incubation, remove the vial and allow it to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) of the derivatized solution is injected.

Method 2: Alkylation for Methyl Ester Formation